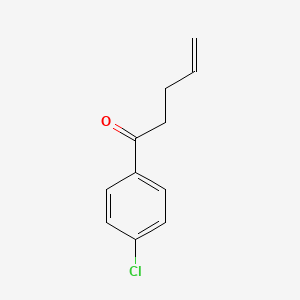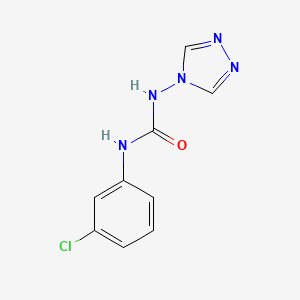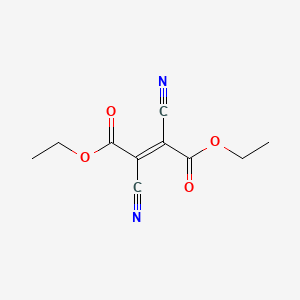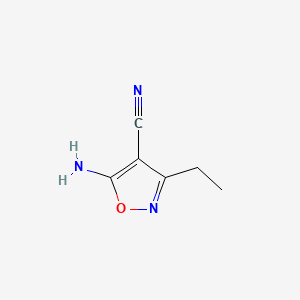
(2-Bromobenzyl)(2-methoxy-1-methylethyl)amine
Descripción general
Descripción
“(2-Bromobenzyl)(2-methoxy-1-methylethyl)amine” is a chemical compound. It contains a bromobenzyl group, a methoxy-methylethyl group, and an amine group . The exact properties and applications of this compound would depend on its specific structure and the context in which it is used.
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzyl group (a benzene ring attached to a CH2 group), which is substituted with a bromine atom, attached to a methoxy-methylethyl group via an amine linkage .Chemical Reactions Analysis
The compound contains reactive sites such as the bromine atom and the amine group, which could undergo various chemical reactions. For instance, the bromine atom could be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the bromine atom could increase its molecular weight and potentially its boiling point compared to similar compounds without a bromine atom .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Organic Pollutants
Research into advanced oxidation processes (AOPs) is highly relevant, as these methods are effective in degrading recalcitrant nitrogen-containing compounds, such as certain amines and azo dyes, in wastewater. AOPs, including Fenton/photo-Fenton processes and photocatalytic degradation, have been shown to effectively mineralize complex organic molecules, improving the efficacy of wastewater treatment schemes. The degradation mechanisms often involve the generation of hydroxyl radicals, leading to the breakdown of complex structures into less harmful substances (Bhat & Gogate, 2021).
Hydroaminomethylation of Oleochemicals
The hydroaminomethylation (HAM) reaction, typically catalyzed by rhodium and involving the addition of amines to olefins, represents a significant area of research with implications for modifying compounds like (2-Bromobenzyl)(2-methoxy-1-methylethyl)amine. HAM processes have been applied to vegetable oils, introducing amines onto alkyl chains to produce a range of bio-based products. These functionalized compounds have potential applications as monomers in polymer chemistry and as bio-based surfactants, highlighting the versatility and industrial potential of such reactions (Vanbésien et al., 2018).
Reductive Amination with Hydrogen
The transition-metal-catalyzed reductive amination process, using hydrogen as a reducing agent, is crucial for synthesizing amines from aldehydes or ketones. This method is particularly relevant for compounds like this compound, as it offers a route for their synthesis or modification. Reductive amination is central to producing primary, secondary, and tertiary amines, serving as key functional groups in pharmaceuticals, agrochemicals, and materials. This area of research underscores the importance of efficient synthesis methods for complex amines in various industries (Irrgang & Kempe, 2020).
Propiedades
IUPAC Name |
N-[(2-bromophenyl)methyl]-1-methoxypropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-9(8-14-2)13-7-10-5-3-4-6-11(10)12/h3-6,9,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIRWCQAYSWNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386009 | |
| Record name | (2-BROMOBENZYL)(2-METHOXY-1-METHYLETHYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
355381-82-7 | |
| Record name | (2-BROMOBENZYL)(2-METHOXY-1-METHYLETHYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






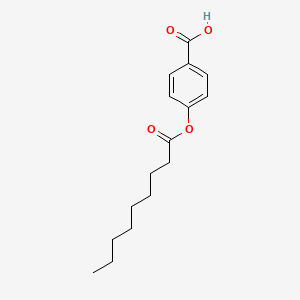
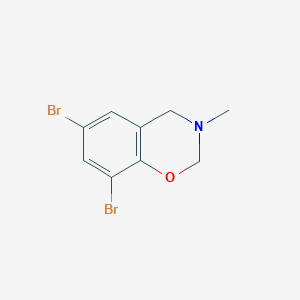

![8-Phenyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3051637.png)
